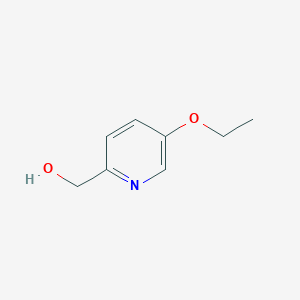
(5-Ethoxypyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Ethoxypyridin-2-yl)methanol” is a chemical compound with the CAS Number: 133238-82-1 and a linear formula of C8H11NO2 .
Synthesis Analysis
The synthesis of “(5-Ethoxypyridin-2-yl)methanol” derivatives has been reported in the literature . The study provides a detailed report on the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety .Molecular Structure Analysis
The molecular structure of “(5-Ethoxypyridin-2-yl)methanol” is represented by the formula C8H11NO2 .Physical And Chemical Properties Analysis
“(5-Ethoxypyridin-2-yl)methanol” has a molecular weight of 153.178 . Other physical and chemical properties such as density, boiling point, and flash point are also mentioned .Applications De Recherche Scientifique
Ligand Exchange Reactions and Metal Complexes
One application involves the use of alcohols like (5-Ethoxypyridin-2-yl)methanol in ligand exchange reactions. For instance, the complex [Et4N]3[W2(CO)6(OMe)3] undergoes ligand substitution with more acidic alcohols, demonstrating the potential of these molecules in creating new organometallic compounds with varied properties (Klausmeyer et al., 2003).
Catalysis and Oxidation Reactions
In catalysis, (5-Ethoxypyridin-2-yl)methanol derivatives have been explored as part of catalyst systems. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands, which can be derived from similar alcohols, have shown efficiency in the oxidation of primary alcohols and hydrocarbons, highlighting their potential in green chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new compounds utilizing (5-Ethoxypyridin-2-yl)methanol or its analogs are notable. For example, unexpected compounds have been isolated from condensation reactions involving similar alcohols, contributing to the expansion of organic chemistry's compound libraries (Percino et al., 2005).
Probing Surface Sites on Nanocrystals
(5-Ethoxypyridin-2-yl)methanol and related molecules have been used to study the nature of surface sites on metal oxide nanocrystals. Such research helps in understanding the interaction between organic molecules and solid surfaces, crucial for developing advanced materials and catalysts (Wu et al., 2012).
Aromatization and Methylation Studies
Research into the conversion of methanol on catalysts has implications for (5-Ethoxypyridin-2-yl)methanol in producing aromatic compounds. Studies on the aromatization of methanol and methylation of benzene over catalysts inform about the chemical processes involved and potential industrial applications (Barthos et al., 2007).
Propriétés
IUPAC Name |
(5-ethoxypyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)9-5-8/h3-5,10H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESMOKYAZULNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310045 |
Source


|
| Record name | 5-Ethoxy-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethoxypyridin-2-yl)methanol | |
CAS RN |
133238-82-1 |
Source


|
| Record name | 5-Ethoxy-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133238-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


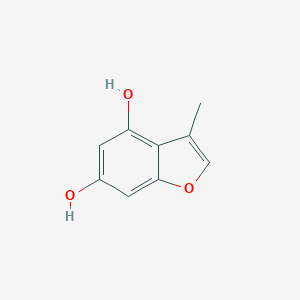
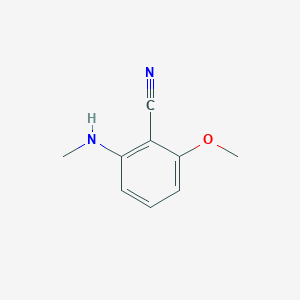
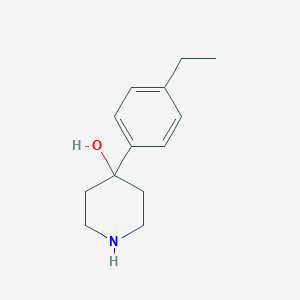
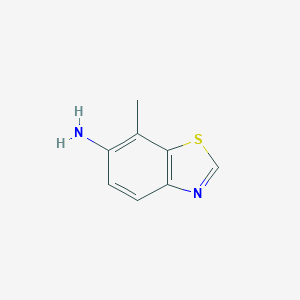
![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)
![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)
![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

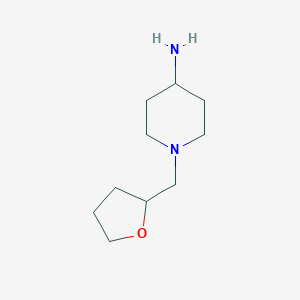
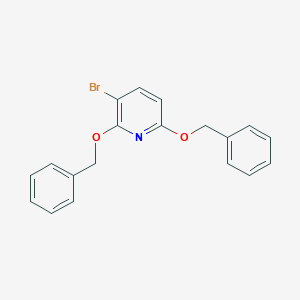

![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)